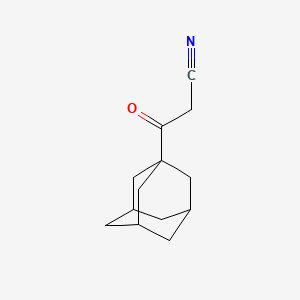

3-(1-Adamantyl)-3-oxopropanenitrile

概要

説明

Synthesis Analysis

The synthesis of 3-(1-Adamantyl)-3-oxopropanenitrile involves reactions of methyl adamantane-1-carboxylate and methyl (1-adamantyl)acetate with acetonitrile in the presence of sodium hydride. This process yields 3-(1-adamantyl)-3-oxopropanenitrile and 4-(1-adamantyl)-3-oxobutanenitrile, among other products, highlighting the versatility of adamantane derivatives in organic synthesis (Shiryaev et al., 2015).

Molecular Structure Analysis

Adamantane derivatives, including 3-(1-Adamantyl)-3-oxopropanenitrile, are characterized by their unique molecular structures, which are influenced by the adamantane core. The adamantane structure imparts stability and rigidity, affecting the conformational adaptability of its derivatives. Studies on adamantane derivatives like 1-(adamantane-1-carbonyl)-3-halophenyl thioureas provide insights into bond lengths, angles, and conformational stability, revealing the chair conformation of the condensed cyclohexane rings and the impact of intramolecular hydrogen bonding (Saeed et al., 2013).

Chemical Reactions and Properties

3-(1-Adamantyl)-3-oxopropanenitrile participates in various chemical reactions, showcasing the chemical versatility of adamantane derivatives. Its reactions with acetonitrile, facilitated by sodium hydride, demonstrate the potential for synthesizing complex molecules. The compound's structure, influenced by the adamantane scaffold, plays a crucial role in its reactivity and interaction with other molecules (Shiryaev et al., 2015).

科学的研究の応用

-

Synthesis of Functional Adamantane Derivatives and Polymers

- Application: Adamantane derivatives, including 3-(1-Adamantyl)-3-oxopropanenitrile, are used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Method: The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation, and the polymerization reactions . Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .

- Results: The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

-

Antimicrobial and Hypoglycemic Activities of Adamantyl Carbothioamide Derivatives

- Application: N-(1-Adamantyl)carbothioamide derivatives have been found to exhibit antimicrobial and hypoglycemic activities .

- Method: The reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yielded the corresponding N-(1-adamantyl)carbothioamides . The compounds were then tested for in vitro antimicrobial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans .

- Results: Some of the compounds showed potent antibacterial activity against one or more of the tested microorganisms . Additionally, some compounds produced significant reduction of serum glucose levels, compared to gliclazide .

-

Advances in the Chemistry of Unsaturated Adamantane Derivatives

- Application: The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Method: The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation, and the polymerization reactions . Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .

- Results: The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

-

Synthesis of 1,2-Disubstituted Adamantane Derivatives

- Application: This review summarizes achievements in the synthesis of 1,2-disubstituted adamantane derivatives by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .

- Method: The first functionalization of adamantane or its congeners is based on the oxidation of the C–H bond to a selected functional group . This group then influences the second functionalization step, either electronically in non-directed reactions or as a directing group in directed C–H functionalization reactions .

- Results: The synthesis of 1,2-disubstituted adamantane derivatives has been achieved .

-

Synthesis of Adamantyl and Homoadamantyl-Substituted β-Hydroxybutyric Acids

- Application: Several new adamantyl and homoadamantyl-substituted β-hydroxybutyric acids have been prepared .

- Method: The synthesis involves the reaction of adamantyl and homoadamantyl with β-hydroxybutyric acid .

- Results: The synthesis of several new adamantyl and homoadamantyl-substituted β-hydroxybutyric acids has been achieved .

-

Anionic Copolymerization of 2-(1-adamantyl)-1,3-butadiene and Isoprene

- Application: Kobayashi et al. report on their in-depth investigation into the anionic copolymerization of 2-(1-adamantyl)-1,3-butadiene and isoprene with sec-BuLi in cyclohexane at 40°C .

- Method: This process is distinctive in the presence of 1,4-diene structures in the starting monomers .

- Results: The results of this investigation are not specified in the source .

-

Synthesis of Adamantyl and Homoadamantyl-Substituted β-Hydroxybutyric Acids

- Application: Several new adamantyl and homoadamantyl-substituted β-hydroxybutyric acids have been prepared .

- Method: The synthesis involves the reaction of adamantyl and homoadamantyl with β-hydroxybutyric acid .

- Results: The synthesis of several new adamantyl and homoadamantyl-substituted β-hydroxybutyric acids has been achieved .

Safety And Hazards

将来の方向性

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research directions could include the development of new synthesis methods, the exploration of new applications, and the investigation of the properties of novel adamantane derivatives .

特性

IUPAC Name |

3-(1-adamantyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVFKYUPAPUUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342835 | |

| Record name | 3-(1-Adamantyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Adamantyl)-3-oxopropanenitrile | |

CAS RN |

23938-42-3 | |

| Record name | 3-(1-Adamantyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

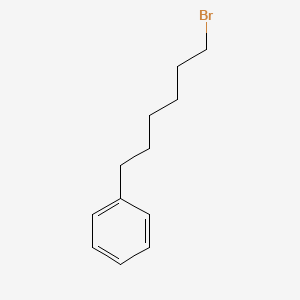

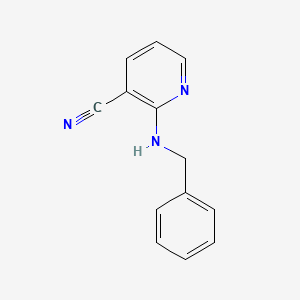

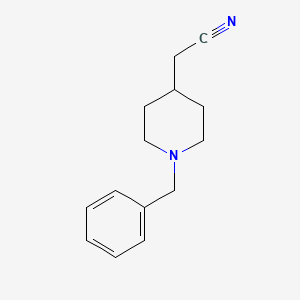

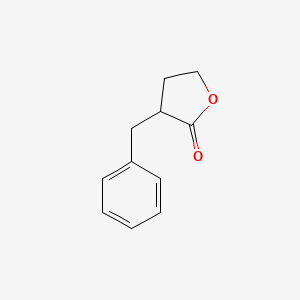

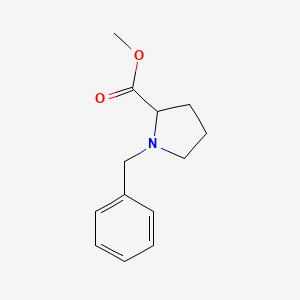

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)